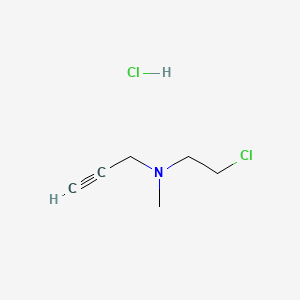
2-Methoxy-3-(pyrrolidin-3-yl)pyridinedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-3-(pyrrolidin-3-yl)pyridinedihydrochloride is a chemical compound with the molecular formula C10H14N2O. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound features a pyridine ring substituted with a methoxy group and a pyrrolidine ring, making it a versatile scaffold for drug discovery and other scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(pyrrolidin-3-yl)pyridinedihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions involving amines and aldehydes or ketones.
Final Assembly: The final compound is assembled by coupling the pyridine and pyrrolidine rings under specific reaction conditions, followed by purification steps to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the quality and consistency of the product.
化学反応の分析
Types of Reactions
2-Methoxy-3-(pyrrolidin-3-yl)pyridinedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas and catalysts like palladium on carbon can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyridine ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidized Products: Compounds with additional oxygen-containing functional groups.
Reduced Products: Compounds with reduced functional groups.
Substituted Products: Compounds with various substituents replacing the methoxy group or other positions on the pyridine ring.
科学的研究の応用
2-Methoxy-3-(pyrrolidin-3-yl)pyridinedihydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of pyridine and pyrrolidine derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methoxy-3-(pyrrolidin-3-yl)pyridinedihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes and functions.
類似化合物との比較
2-Methoxy-3-(pyrrolidin-3-yl)pyridinedihydrochloride can be compared with other similar compounds, such as:
2-Methoxy-3-(pyrrolidin-2-yl)pyridine: This compound has a similar structure but with a different position of the pyrrolidine ring.
3-Methoxy-2-(pyrrolidin-3-yl)pyridine: This compound has the methoxy group and pyrrolidine ring in different positions on the pyridine ring.
2-Methoxy-3-(pyrrolidin-4-yl)pyridine: This compound features a pyrrolidine ring attached at a different position on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H16Cl2N2O |
|---|---|
分子量 |
251.15 g/mol |
IUPAC名 |
2-methoxy-3-pyrrolidin-3-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-13-10-9(3-2-5-12-10)8-4-6-11-7-8;;/h2-3,5,8,11H,4,6-7H2,1H3;2*1H |
InChIキー |
HIWUUTDHUOSHLJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC=N1)C2CCNC2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethyl-1-azaspiro[3.3]heptane](/img/structure/B13594703.png)











![1-Propanone, 2-amino-1-[1,1-biphenyl]-4-yl-](/img/structure/B13594766.png)

